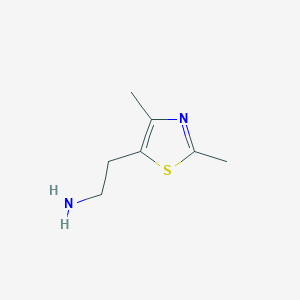
2-(2,6-Dinitrophenyl)acetonitrile
Vue d'ensemble
Description
2-(2,6-Dinitrophenyl)acetonitrile, also known as DNPA, is a chemical compound with the molecular formula C8H5N3O4 . It is a yellow crystalline solid with a molecular weight of 207.14 g/mol . It is widely used as a reagent in organic synthesis and in analytical chemistry.
Synthesis Analysis
The synthesis of 2-(2,6-Dinitrophenyl)acetonitrile can be achieved by reacting 1,3-Dinitrobenzene with Iodoacetonitrile .Molecular Structure Analysis
The molecular structure of 2-(2,6-Dinitrophenyl)acetonitrile consists of a nitrile group (-CN) attached to a 2,6-dinitrophenyl group . The molecular formula is C8H5N3O4 and the molecular weight is 207.14 .Physical And Chemical Properties Analysis
2-(2,6-Dinitrophenyl)acetonitrile has a melting point of 202 °C and a predicted boiling point of 361.0±27.0 °C . Its density is predicted to be 1.486±0.06 g/cm3 .Applications De Recherche Scientifique
Reactivity Studies : Crampton et al. (2006) reported rate measurements for reactions of ring-substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile, highlighting electronic and steric effects in these reactions, which are important for understanding the reactivity of such compounds (Crampton, Emokpae, & Isanbor, 2006).
Kinetic and Equilibrium Studies : Brzezinski et al. (1994) conducted studies on the deprotonation of 2,4-dinitrophenyl-2,4,6-trinitrophenylmethane by various cryptands in acetonitrile, providing insights into the reaction mechanisms and stability of resulting compounds (Brzezinski, Jarczewski, Łęska, & Schroeder, 1994).
Photochromism and Molecular Interactions : The photochromic behavior of 2,6-dinitrodiphenyl ethers, potentially relevant in the study of interactions with biomolecules, was explored by Cahnmann and Matsuura (1982). They found that these compounds exhibit a color change when irradiated in the presence of certain biomolecules (Cahnmann & Matsuura, 1982).
Chromogenic and Solvatochromic Properties : Tiwari, Mishra, and Singh (2014) synthesized and characterized a Schiff base showing solvatochromism and signaling behavior for the determination of water content in acetonitrile, indicating potential applications in analytical chemistry (Tiwari, Mishra, & Singh, 2014).
Enzyme Inhibition Studies : Amankrah et al. (2021) studied oximino(2,6-dichlorophenyl)acetonitrile, a powerful inhibitor of the Carbonyl Reductase enzyme, indicating its potential use in medicinal chemistry and the treatment of diseases like cancer (Amankrah, Hietsoi, Tyukhtenko, Gerasimchuk, & Charlier, 2021).
Analytical Applications : Fang et al. (2014) developed a molecularly imprinted, spin column extraction method coupled with fluorescence detection for the determination of 2,4-dinitrophenol in serum samples, demonstrating the analytical applications of these compounds (Fang, Lei, Zhou, Wu, & Gong, 2014).
Propriétés
IUPAC Name |
2-(2,6-dinitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c9-5-4-6-7(10(12)13)2-1-3-8(6)11(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPGEIPZSVWRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dinitrophenyl)acetonitrile | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














